Cas no 1194-86-1 ((R)-2-Amino-2-(thiophen-3-yl)acetic acid)

(R)-2-Amino-2-(thiophen-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Thiopheneacetic acid,a-amino-, (aR)-
- (R)-2-amino-2-(thiophen-3-yl)acetic acid
- (R)-3-Thienylglycine
- D -ALPHA-(3-THIENYL)GLYCINE
- D-(-)-3-Thienylglycine
- D-2-(3-Thienyl)-glycine
- D-α-(3-Thienyl)glycine
- <SC>D<
- acidepipecolique
- dihydrobaikiane
- DL-HOMOPROLINE
- DL-PIPECOLATE
- H-DL-HOMOPRO-OH
- H-DL-HOPRO-OH
- H-DL-PIC(2)-OH
- pipecolate
- PIPECOLIC ACID
- SC>-α-(3-Thienyl)glycine
- (alphaR)-alpha-Amino-3-thiopheneacetic acid
- PS-12892
- HY-W017254
- (2R)-2-amino-2-(thiophen-3-yl)acetic acid
- J-004138
- 3-Thiopheneacetic acid, alpha-amino-, (alphaR)-
- (2R)-2-amino-2-thiophen-3-ylacetic acid
- CS-W017970
- A804298
- 1194-86-1
- (R)-3-Thienylglycine (H-D-Gly(Thien-3-yl)-OH)
- H-D-(3-Thienyl)gly-OH
- MFCD00079614
- H-D-Thg(3)-OH
- SCHEMBL352654
- 3-Thiopheneacetic acid,a-amino-,(ar)-
- AKOS006274640
- Amino(3-thienyl)acetic acid
- DA-50404
- (R)-AMINO(THIOPHEN-3-YL)ACETIC ACID
- (R)-2-Amino-2-(thiophen-3-yl)acetic acid
-
- MDL: MFCD00079614
- インチ: InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m1/s1
- InChIKey: BVGBBSAQOQTNGF-RXMQYKEDSA-N
- ほほえんだ: C1=CSC=C1[C@H](C(=O)O)N
計算された属性
- せいみつぶんしりょう: 157.02000
- どういたいしつりょう: 157.02
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.6A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -2
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 1.418
- ゆうかいてん: 218 ºC
- ふってん: 383.8°C at 760 mmHg
- フラッシュポイント: 185.9°C
- 屈折率: 1.66
- PSA: 91.56000
- LogP: 1.53280
(R)-2-Amino-2-(thiophen-3-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM200123-5g |
(R)-2-Amino-2-(thiophen-3-yl)acetic acid |
1194-86-1 | 95% | 5g |
$729 | 2023-02-18 | |
Chemenu | CM200123-5g |
(R)-2-Amino-2-(thiophen-3-yl)acetic acid |
1194-86-1 | 95% | 5g |
$729 | 2021-06-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R86470-0.5g |
(R)-2-Amino-2-(thiophen-3-yl)acetic acid |
1194-86-1 | 97% | 0.5g |
¥1629.0 | 2024-07-19 | |
Advanced ChemBlocks | P42365-1G |
(R)-2-Amino-2-(thiophen-3-yl)acetic acid |
1194-86-1 | 95% | 1G |
$375 | 2023-09-15 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01620-10g |
D-(-)-3-thienylglycine |
1194-86-1 | 95% | 10g |
$1090 | 2023-09-07 | |
TRC | T344540-1000mg |
D-(-)-3-Thienylglycine |
1194-86-1 | 1g |
$684.00 | 2023-05-17 | ||
abcr | AB389001-5 g |
(R)-3-Thienylglycine (H-D-Gly(Thien-3-yl)-OH); . |
1194-86-1 | 5g |
€1493.00 | 2023-06-17 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0443-5g |
(2R)-2-amino-2-(3-thienyl)acetic acid |
1194-86-1 | 95% | 5g |
¥5405.0 | 2024-04-25 | |
1PlusChem | 1P000J63-250mg |
3-Thiopheneacetic acid, α-amino-, (αR)- |
1194-86-1 | 95% | 250mg |
$119.00 | 2025-02-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0443-100mg |
(2R)-2-amino-2-(3-thienyl)acetic acid |
1194-86-1 | 95% | 100mg |
¥350.0 | 2024-04-25 |
(R)-2-Amino-2-(thiophen-3-yl)acetic acid 関連文献
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
(R)-2-Amino-2-(thiophen-3-yl)acetic acidに関する追加情報
Introduction to (R)-2-Amino-2-(thiophen-3-yl)acetic Acid (CAS No. 1194-86-1)
(R)-2-Amino-2-(thiophen-3-yl)acetic acid, identified by its CAS number 1194-86-1, is a significant compound in the field of chiral chemistry and pharmaceutical research. This enantiomerically pure compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a thiophene ring and an amino acid moiety makes it a versatile intermediate for synthesizing various bioactive molecules.
The molecular structure of (R)-2-Amino-2-(thiophen-3-yl)acetic acid consists of a central carbon atom chiral center, which is bonded to an amino group, a carboxylic acid group, and a thiophene ring. The stereochemistry at this center is crucial for its biological activity, making it a valuable building block in the synthesis of chiral drugs. Recent advancements in asymmetric synthesis have enabled more efficient and scalable production methods for this compound, enhancing its accessibility for research and industrial applications.
In the realm of pharmaceutical research, (R)-2-Amino-2-(thiophen-3-yl)acetic acid has been explored as a precursor in the development of novel therapeutic agents. Its structural motif is found in several pharmacologically active compounds, suggesting its potential role in modulating biological pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammation and cancer progression. The thiophene ring, known for its aromatic stability and electronic properties, contributes to the compound's interaction with biological targets, making it a attractive scaffold for drug design.
Recent studies have highlighted the compound's utility in the synthesis of protease inhibitors, which are critical for treating various diseases, including HIV and cancer. The carboxylic acid group and the amino group provide functional handles for further derivatization, allowing researchers to tailor the properties of the final drug candidates. Additionally, the thiophene moiety can be modified to enhance solubility and metabolic stability, which are essential factors for drug efficacy.
The use of computational chemistry and high-throughput screening has accelerated the discovery of new applications for (R)-2-Amino-2-(thiophen-3-yl)acetic acid. These methodologies have helped identify promising derivatives with enhanced pharmacokinetic profiles. For example, computational modeling has predicted that certain analogs of this compound exhibit improved binding affinity to target proteins compared to existing drugs. Such findings underscore the importance of this compound as a starting point for developing next-generation therapeutics.
Moreover, the environmental impact of synthesizing (R)-2-Amino-2-(thiophen-3-yl)acetic acid has been a focus of recent research. Green chemistry principles have been applied to develop more sustainable synthetic routes, reducing waste and energy consumption. These efforts align with global initiatives to promote sustainable pharmaceutical manufacturing practices. By optimizing reaction conditions and using renewable feedstocks, researchers aim to minimize the ecological footprint of producing this valuable intermediate.
The versatility of (R)-2-Amino-2-(thiophen-3-yl)acetic acid extends beyond pharmaceuticals into materials science. Its chiral properties make it suitable for applications in liquid crystals and organic electronics, where precise stereochemistry is essential for functionality. The compound's ability to self-assemble into ordered structures has also been explored for creating novel nanomaterials with tailored properties.
In conclusion, (R)-2-Amino-2-(thiophen-3-yl)acetic acid (CAS No. 1194-86-1) is a multifunctional compound with significant potential in drug development and materials science. Its unique structural features and stereochemical properties make it a valuable tool for researchers seeking to design innovative therapeutic agents and advanced materials. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to grow, further solidifying its importance in scientific endeavors.
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